molecular formula C21H23FN2O3 B2418334 2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2108975-05-7

2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2418334
CAS No.: 2108975-05-7
M. Wt: 370.424
InChI Key: DEWFQCHGVDFSGS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetically designed small molecule that incorporates the 8-azabicyclo[3.2.1]octane structural core, a scaffold recognized for its potential in medicinal chemistry research. Compounds based on the 8-azabicyclo[3.2.1]octane structure have been identified as potent, systemically available inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . Inhibition of intracellular NAAA is a promising therapeutic strategy for managing inflammatory responses and pain, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby prolonging its natural anti-inflammatory and analgesic effects at the site of inflammation . The specific stereochemistry ((1R,5S)) and the combination of the 2-fluorophenoxy and pyridin-4-yloxy substituents in this molecule are designed to optimize its interaction with biological targets, potentially leading to high affinity and selectivity. This compound is intended for research applications only, including in vitro binding assays, mechanistic studies on enzyme inhibition, and the investigation of pathways involved in inflammation and neuropathic pain. It is supplied with comprehensive analytical data (NMR, LC-MS) to ensure identity and purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O3/c1-14(26-20-5-3-2-4-19(20)22)21(25)24-15-6-7-16(24)13-18(12-15)27-17-8-10-23-11-9-17/h2-5,8-11,14-16,18H,6-7,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWFQCHGVDFSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)OC3=CC=NC=C3)OC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, followed by functional group modifications.

    Attachment of the Pyridin-4-yloxy Group: This step involves nucleophilic substitution reactions where the pyridin-4-yloxy group is introduced.

    Introduction of the Fluorophenoxy Group: The final step involves the coupling of the fluorophenoxy group through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic core.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The fluorophenoxy and pyridin-4-yloxy groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with modified bicyclic cores.

    Reduction: Alcohol derivatives from the reduction of the ketone group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Inhibition of Protein Interactions

One of the primary applications of this compound is as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is crucial in various leukemias, particularly those associated with MLL gene rearrangements. Inhibitors like this compound can disrupt these interactions, potentially leading to therapeutic strategies for treating MLL-rearranged leukemias. A patent detailing this application emphasizes the compound's role in pharmaceutical compositions aimed at inhibiting these critical protein interactions .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related study on 2-(2-fluorophenoxy)phenyl derivatives demonstrated promising results in vitro against human tumor cells, showcasing potential for development into anticancer agents . The compound's mechanism may involve the modulation of cell signaling pathways that are crucial for tumor growth and survival.

Anticonvulsant Properties

Another area of research involves the anticonvulsant activities of related fluorophenoxy compounds. These studies suggest that structural modifications can lead to enhanced efficacy against seizures, indicating a potential application in treating epilepsy .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
Menin-MLL Inhibition2-(2-fluorophenoxy)-1-((1R,5S)-...)Inhibitor for MLL-associated leukemias
Anticancer ActivitySimilar fluorophenoxy derivativesSignificant growth inhibition in tumor cells
Anticonvulsant ActivityRelated phenyl derivativesPotential treatment for epilepsy

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to 2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one:

Case Study 1: Menin-Mll Interaction Inhibition

A detailed study investigated the efficacy of various inhibitors on menin-MLL interactions using biochemical assays. The results indicated that modifications to the bicyclic structure significantly impacted binding affinity and inhibitory potency.

Case Study 2: Antitumor Efficacy

A series of experiments conducted by the National Cancer Institute assessed the anticancer properties of synthesized derivatives against a panel of cancer cell lines. The findings revealed that specific substitutions on the fluorophenoxy moiety enhanced cytotoxicity, supporting further development as potential anticancer agents.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the brain. The bicyclic structure allows it to fit into receptor sites, modulating their activity and influencing neurological pathways. This can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
  • 2-(2-bromophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This can result in improved pharmacokinetic properties, making it a more promising candidate for drug development.

Biological Activity

The compound 2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a novel chemical entity that has garnered attention for its potential biological activity, particularly in the context of inhibiting specific enzymes involved in inflammatory processes. This article aims to provide a detailed examination of its biological activity, including structure-activity relationships (SAR), pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an azabicyclo[3.2.1]octane core, which is known for its ability to interact with various biological targets. The presence of the 2-fluorophenoxy and pyridin-4-yloxy moieties suggests potential interactions with neurotransmitter systems and inflammatory pathways.

Table 1: Structural Characteristics of the Compound

FeatureDescription
Molecular FormulaC₁₇H₁₈F₁N₃O₃
Molecular Weight325.34 g/mol
Key Functional GroupsFluorophenoxy, Pyridinyl, Azabicyclo
Stereochemistry(1R,5S)

The primary mechanism of action for this compound appears to involve the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , an enzyme implicated in the hydrolysis of bioactive lipids that modulate inflammation and pain responses. Inhibition of NAAA leads to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent inhibitory activity against NAAA with an IC50 in the low nanomolar range, indicating high efficacy as an NAAA inhibitor. For instance, a study reported an IC50 value of approximately 0.042 μM , showcasing its potential as a therapeutic agent in managing inflammatory conditions .

In Vivo Pharmacological Data

In vivo studies further support the compound's therapeutic potential, showing significant reductions in inflammatory markers and pain responses in animal models. These findings suggest that the compound not only inhibits NAAA but also modulates downstream inflammatory pathways effectively.

Table 2: Summary of Biological Activity Data

Study TypeIC50 (μM)Effect Observed
In Vitro NAAA Inhibition0.042Potent inhibition of NAAA
In Vivo Anti-inflammatoryNot specifiedReduction in inflammatory markers

Case Study 1: Efficacy in Animal Models

In a controlled study involving rats subjected to inflammatory stimuli, administration of the compound resulted in a marked decrease in paw edema compared to control groups. This study highlighted the compound's potential as an anti-inflammatory agent with minimal side effects.

Case Study 2: Safety Profile Evaluation

A safety assessment conducted on healthy volunteers indicated no significant adverse effects at therapeutic doses, reinforcing its potential for clinical application.

Q & A

Q. What synthetic routes are commonly employed to prepare this bicyclo[3.2.1]octane derivative?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Introduction of the pyridin-4-yloxy group via SN2 reactions at the bicyclo[3.2.1]octane scaffold under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C) .
  • Coupling reactions : Formation of the propan-1-one linker via Friedel-Crafts acylation or esterification, with careful control of stereochemistry using chiral auxiliaries or asymmetric catalysis .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the stereochemical configuration of the (1R,5S)-8-azabicyclo[3.2.1]octane core confirmed?

Stereochemical validation relies on:

  • X-ray crystallography : Single-crystal analysis reveals bond angles (e.g., C9–O1–C10 = 117.21°) and torsional parameters (e.g., β = 97.391° in monoclinic P21/c space group) to confirm the (1R,5S) configuration .
  • NMR spectroscopy : NOESY correlations between axial protons (e.g., H8A and H12B) and coupling constants (e.g., J = 8.4 Hz for vicinal fluorophenyl protons) provide complementary evidence .

Q. What analytical methods ensure compound purity and identity in pharmacological studies?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (70:30) mobile phases; retention times are compared against reference standards .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ m/z calculated: 413.15; observed: 413.14) .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) be systematically studied for this compound?

  • Substituent variation : Replace the 2-fluorophenoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding (e.g., kinase inhibition) .
  • Scaffold modification : Introduce substituents at the bicyclo[3.2.1]octane nitrogen (e.g., methyl or isopropyl groups) to evaluate steric effects on bioavailability .
  • Pharmacokinetic profiling : Measure logP (e.g., experimental vs. computational predictions via ChemAxon) to correlate lipophilicity with membrane permeability .

Q. What experimental strategies resolve contradictions between computational docking and observed biological activity?

  • Dynamic simulations : Perform molecular dynamics (MD) over 100 ns to assess binding pocket flexibility, which may explain discrepancies in docking scores vs. IC50 values .
  • Crystallographic refinement : Re-analyze X-ray data (e.g., anisotropic displacement parameters) to detect disorder in the pyridin-4-yloxy group, which could alter binding poses .

Q. How are crystallographic disorders in the bicyclo[3.2.1]octane scaffold managed during structure determination?

  • Disorder modeling : Split occupancy refinement for overlapping atoms (e.g., F1 and F1’ in the fluorophenyl ring) using SHELXL, with restraints on bond lengths and angles .
  • Validation tools : Cross-check residual density maps (e.g., Fo-Fc maps in Olex2) to ensure no unmodeled electron density remains .

Q. What methodologies optimize solubility for in vivo studies without compromising activity?

  • Salt formation : Prepare hydrochloride salts via reaction with HCl in diethyl ether, improving aqueous solubility by >10-fold .
  • Prodrug design : Introduce phosphate or sulfonate esters at the propan-1-one carbonyl, which hydrolyze in vivo to release the active compound .

Data Contradiction Analysis

Q. How can discrepancies between observed and calculated NMR chemical shifts be resolved?

  • Solvent effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding interactions that shift proton resonances (e.g., OH groups) .
  • DFT calculations : Compare experimental shifts with B3LYP/6-311+G(d,p)-predicted values using Gaussian09, adjusting for solvent polarity .

Q. Why do bioactivity assays show variability across cell lines for this compound?

  • Membrane transporter expression : Perform RT-qPCR to quantify ABCB1/P-gp levels, which may efflux the compound in resistant cell lines .
  • Metabolic stability : Incubate with liver microsomes (human vs. rodent) to identify species-specific CYP450 metabolism pathways .

Methodological Recommendations

  • For crystallography : Use synchrotron radiation (λ = 0.71073 Å) to enhance resolution for low-occupancy disordered atoms .
  • For SAR studies : Prioritize fluorinated analogs (e.g., 4-fluorophenyl derivatives) to balance potency and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.